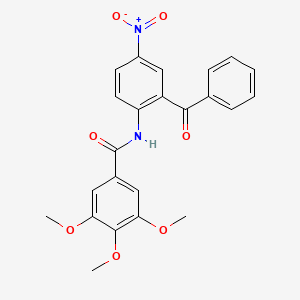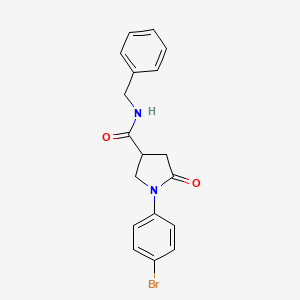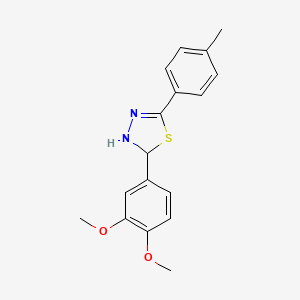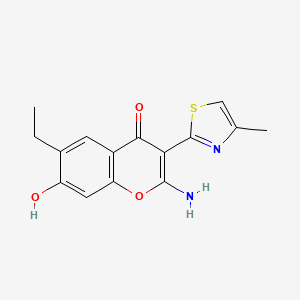![molecular formula C16H19FN4O2 B5209208 methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)
methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate, also known as FITC-MIL, is a fluorescent probe that is used in scientific research applications. This compound is synthesized by reacting N-(tert-butoxycarbonyl)-L-isoleucine with 5-(2-fluorophenyl)-1,2,4-triazine-3-amine, followed by deprotection of the tert-butoxycarbonyl group. The resulting compound is a green-yellow fluorescent molecule that has been extensively studied for its biochemical and physiological effects.
作用機序
Methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate works by binding to specific biological molecules and emitting a fluorescent signal upon excitation with light. The exact mechanism of action depends on the specific biological target and the experimental conditions. For example, this compound has been shown to interact with the active site of enzymes, bind to specific receptors on cell surfaces, and incorporate into lipid membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to affect cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound has been shown to alter the structure and function of lipid membranes.
実験室実験の利点と制限
Methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate has several advantages for use in lab experiments. It is a highly sensitive and specific probe that can be used to detect low levels of biological molecules. Additionally, this compound is a non-invasive probe that does not require the use of radioactive labels or other invasive techniques. However, there are also limitations to the use of this compound. For example, it may have limited stability under certain experimental conditions, and it may not be suitable for use in certain biological systems.
将来の方向性
There are several future directions for research involving methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Another area of research is the identification of new biological targets for this compound, as well as the development of new applications for this probe. Additionally, there is interest in the development of new imaging techniques that can be used in conjunction with this compound to visualize biological processes in real-time.
合成法
The synthesis of methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate involves a two-step process. In the first step, N-(tert-butoxycarbonyl)-L-isoleucine is reacted with 5-(2-fluorophenyl)-1,2,4-triazine-3-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then deprotected by treatment with trifluoroacetic acid (TFA) to yield the final product, this compound.
科学的研究の応用
Methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate is used as a fluorescent probe in various scientific research applications. It has been used to study the mechanisms of action of various biological molecules, such as enzymes, receptors, and ion channels. This compound is also used in cell imaging studies to visualize cellular structures and processes. Additionally, this compound has been used as a tool for drug discovery, as it can be used to screen compounds for their ability to interact with specific biological targets.
特性
IUPAC Name |
methyl (2S,3S)-2-[[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino]-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-4-10(2)14(15(22)23-3)20-16-19-13(9-18-21-16)11-7-5-6-8-12(11)17/h5-10,14H,4H2,1-3H3,(H,19,20,21)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQSWXDSDUPHAP-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC1=NC(=CN=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC1=NC(=CN=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)


![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)
